3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran
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Overview
Description
3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound features a unique structure with multiple thiophene rings, which are sulfur-containing heterocycles, and a naphthopyran core. The presence of these rings contributes to its interesting electronic and optical properties.
Preparation Methods
The synthesis of 3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthopyran Core: This can be achieved through a cyclization reaction involving naphthol and an appropriate aldehyde under acidic conditions.
Introduction of Thiophene Rings: The thiophene rings can be introduced via a Suzuki coupling reaction, where boronic acid derivatives of thiophene are coupled with the naphthopyran core in the presence of a palladium catalyst.
Final Assembly: The final step involves the coupling of the bithiophene unit to the naphthopyran core, which can be achieved through a Stille coupling reaction using a stannylated bithiophene derivative and a palladium catalyst.
Chemical Reactions Analysis
3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the naphthopyran core or the thiophene rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to the formation of thiophene sulfoxides or sulfones.
Scientific Research Applications
3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran has several scientific research applications:
Chemistry: It is used as a photochromic material in the development of smart windows and lenses that can change color in response to light.
Biology: The compound’s photochromic properties make it useful in studying light-induced biological processes and in the development of light-sensitive biomaterials.
Medicine: Research is ongoing into its potential use in photodynamic therapy, where light-activated compounds are used to treat certain medical conditions, including cancer.
Industry: It is used in the production of photochromic dyes and pigments for various industrial applications, including textiles and coatings.
Mechanism of Action
The mechanism by which 3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran exerts its effects is primarily based on its photochromic properties. When exposed to UV light, the compound undergoes a reversible structural change, leading to a change in its absorption spectrum and, consequently, its color. This process involves the breaking and forming of chemical bonds within the naphthopyran core and the thiophene rings. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the compound.
Comparison with Similar Compounds
3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran can be compared with other photochromic compounds, such as:
Spiropyrans: These compounds also exhibit photochromism but have a different core structure. They are known for their fast response to light and are used in similar applications.
Diarylethenes: These compounds have a different mechanism of photochromism, involving a reversible cyclization reaction. They are known for their high fatigue resistance and are used in optical data storage.
Fulgides: These compounds exhibit photochromism through a reversible ring-opening reaction. They are known for their thermal stability and are used in various optical applications.
The uniqueness of 3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran lies in its combination of a naphthopyran core with multiple thiophene rings, which imparts unique electronic and optical properties that are not found in other photochromic compounds.
Properties
CAS No. |
302326-79-0 |
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Molecular Formula |
C25H16OS3 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
3-thiophen-2-yl-3-(5-thiophen-2-ylthiophen-2-yl)benzo[f]chromene |
InChI |
InChI=1S/C25H16OS3/c1-2-6-18-17(5-1)9-10-20-19(18)13-14-25(26-20,23-8-4-16-28-23)24-12-11-22(29-24)21-7-3-15-27-21/h1-16H |
InChI Key |
MREURVFZYRXPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(O3)(C4=CC=CS4)C5=CC=C(S5)C6=CC=CS6 |
Origin of Product |
United States |
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